1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and an acetyloxy methyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as copper or palladium . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as D-amino acid oxidase, which plays a role in oxidative stress and cellular metabolism . Additionally, it can form hydrogen bonds with target proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound has a methyl group instead of an acetyloxy methyl group, leading to different chemical reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester:
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Properties
CAS No. |
60659-20-3 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 5-(acetyloxymethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-9(13)8-4-7(10-11-8)5-15-6(2)12/h4H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
OBVJCIGHHFSJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)COC(=O)C |
Origin of Product |
United States |
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